molecular formula C11H12O2 B1334712 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 57932-19-1

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No. B1334712
CAS RN: 57932-19-1
M. Wt: 176.21 g/mol
InChI Key: QDASTOAATNRTDG-UHFFFAOYSA-N
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Description

“8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a chemical compound with the CAS Number: 57932-19-1 . It has a molecular weight of 176.22 and its IUPAC name is 8-methyl-3,4-dihydro-1-benzoxepin-5 (2H)-one . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI Code for “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C11H12O2/c1-8-4-5-9-10 (12)3-2-6-13-11 (9)7-8/h4-5,7H,2-3,6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Conformational Analysis and Structure

  • 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one and its derivatives have been analyzed for their conformational properties using nuclear magnetic resonance. The study found that these compounds primarily exist in chair forms, with some derivatives showing significant contributions from twist-boat conformations. Factors like steric, electrostatic, and electronic influences determine their conformational behavior (Lachapelle & St-Jacques, 1987).

Synthesis and Pharmacological Activity

  • A number of 4-amino derivatives of 2,3,4,5-tetrahydro-1-benzoxepin-5-ols have been synthesized and studied for their effects on the central nervous system in mice (Huckle, Lockhart & Webb, 1971).
  • The synthesis of benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones showed that substituents significantly influence the yield of benzoxepins, with electron-donating groups favoring their formation (Suzuki et al., 1992).
  • Certain 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols showed marked anorexigenic activity in mice, indicating potential applications in weight management (Tandon et al., 2004).

Synthesis and Structural Analysis

  • One-pot synthesis methods have been developed for creating 5-amino-substituted 2,5-dihydro-1-benzoxepines, which are pharmacologically active heterocyclic scaffolds (Calder et al., 2015).
  • X-ray diffraction data for certain 2,3,4,5-tetrahydro-1-benzoxepin derivatives have been obtained, providing valuable structural information for these compounds (Macías et al., 2011).

Safety And Hazards

The safety information available indicates that “8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDASTOAATNRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401031
Record name ST51008862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

CAS RN

57932-19-1
Record name 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57932-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51008862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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